molecular formula C17H28N4O3 B5625618 N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide

N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide

Cat. No.: B5625618
M. Wt: 336.4 g/mol
InChI Key: ATRIETKNYMSOSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide is a complex organic compound that features both oxazole and piperazine rings. These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide typically involves multi-step organic reactionsThe final step often includes the acylation of the piperazine ring to introduce the acetamide group .

Industrial Production Methods

Industrial production methods for this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxazolone derivatives, piperidine derivatives, and various substituted piperazines .

Scientific Research Applications

N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can interact with active sites of enzymes, inhibiting their activity, while the piperazine ring can modulate receptor functions. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide is unique due to its combination of oxazole and piperazine rings, which confer a distinct set of biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O3/c1-4-13-9-14(24-20-13)11-19-16(22)10-15-17(23)18-6-8-21(15)7-5-12(2)3/h9,12,15H,4-8,10-11H2,1-3H3,(H,18,23)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRIETKNYMSOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)CNC(=O)CC2C(=O)NCCN2CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.